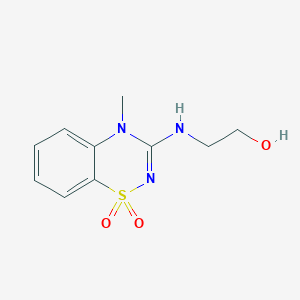

4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cefsulodin is a third-generation cephalosporin antibiotic that was discovered by Takeda Pharmaceutical Company in 1977 . It is particularly active against Pseudomonas aeruginosa, a common Gram-negative bacterium that can cause various infections . Cefsulodin is often used in selective media, such as cefsulodin-irgasan-novobiocin agar, to isolate and identify specific microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefsulodin is synthesized through a series of chemical reactions involving the incorporation of a sulfonamide group into the cephalosporin nucleus. The process typically involves:

Acylation: The introduction of an acyl group to the cephalosporin core.

Sulfonation: The addition of a sulfonamide group to enhance its antibacterial properties.

Purification: The final product is purified through crystallization or other methods to ensure its purity and efficacy.

Industrial Production Methods

Industrial production of cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure consistency and quality. The process includes:

Fermentation: Initial production of the cephalosporin nucleus through microbial fermentation.

Chemical Modification: Subsequent chemical reactions to introduce the sulfonamide group.

Purification and Formulation: The final product is purified and formulated into various dosage forms for clinical use.

Chemical Reactions Analysis

Types of Reactions

Cefsulodin undergoes several types of chemical reactions, including:

Hydrolysis: The breakdown of the β-lactam ring in the presence of β-lactamases.

Oxidation: Reaction with oxidizing agents, leading to the formation of sulfoxides.

Substitution: Reactions involving the replacement of functional groups on the cephalosporin nucleus.

Common Reagents and Conditions

Hydrolysis: Water and β-lactamase enzymes.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Hydrolysis: Inactive penicilloic acid derivatives.

Oxidation: Sulfoxides and sulfones.

Substitution: Modified cephalosporin derivatives with altered antibacterial properties.

Scientific Research Applications

Cefsulodin has a wide range of scientific research applications, including:

Microbiology: Used in selective media to isolate and identify specific bacteria, such as Yersinia enterocolitica.

Clinical Research: Studied for its efficacy against various bacterial infections, particularly those caused by Pseudomonas aeruginosa.

Pharmaceutical Development: Used as a model compound for developing new cephalosporin antibiotics.

Water and Dairy Industry: Employed in quality control testing to ensure the safety and purity of products.

Mechanism of Action

Cefsulodin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterium . Cefsulodin has a high affinity for PBPs of Pseudomonas aeruginosa, making it particularly effective against this pathogen .

Comparison with Similar Compounds

Cefsulodin is unique among cephalosporins due to its high activity against Pseudomonas aeruginosa. Similar compounds include:

Ceftazidime: Another third-generation cephalosporin with activity against Pseudomonas aeruginosa but with a broader spectrum of activity.

Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

Cefoperazone: A third-generation cephalosporin with similar activity but different pharmacokinetic properties.

Cefsulodin’s specificity for Pseudomonas aeruginosa and its use in selective media make it a valuable tool in both clinical and research settings .

Properties

CAS No. |

109902-09-2 |

|---|---|

Molecular Formula |

C10H13N3O3S |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol |

InChI |

InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) |

InChI Key |

WLOQQPVPKLIXRG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO |

Isomeric SMILES |

CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |

Canonical SMILES |

CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)